molecular formula C9H10ClNO2 B8778365 Methyl 2-chloro-4-(methylamino)benzoate

Methyl 2-chloro-4-(methylamino)benzoate

Cat. No.: B8778365
M. Wt: 199.63 g/mol
InChI Key: GOXHKOANZONQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-(methylamino)benzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a methylamino group (-NHCH₃) at the 4-position of the aromatic ring. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 215.64 g/mol.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-chloro-4-(methylamino)benzoate

InChI

InChI=1S/C9H10ClNO2/c1-11-6-3-4-7(8(10)5-6)9(12)13-2/h3-5,11H,1-2H3

InChI Key

GOXHKOANZONQCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

Physicochemical Properties

  • Solubility: Methylamino-substituted compounds typically exhibit moderate water solubility due to polar -NHCH₃, whereas trifluoromethylphenyl analogs are more lipophilic .
  • Reactivity : The chlorine atom in both compounds directs electrophilic substitutions to the para position relative to itself, but steric hindrance from bulky groups (e.g., trifluoromethylphenyl) may limit reactivity .

Limitations in Existing Studies

  • ’s nitration study lacked spectroscopic confirmation (e.g., HNMR), raising uncertainties about product purity and regioselectivity .
  • No melting points or solubility data are reported for the target compound, highlighting the need for experimental characterization.

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